molecular formula C13H17NO2 B2862925 Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 2288709-86-2

Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2862925
CAS No.: 2288709-86-2
M. Wt: 219.284
InChI Key: QDESNHYANQBONP-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS 2288709-86-2) is a synthetic compound based on the 1,2,3,4-tetrahydroquinoline scaffold, a structure of significant interest in medicinal chemistry . This specific 1-ethyl derivative serves as a valuable building block in organic synthesis and pharmaceutical research. The tetrahydroquinoline and the closely related tetrahydroisoquinoline (THIQ) core are privileged structures found in numerous natural products and bioactive molecules . Researchers utilize this ester-containing compound as a key intermediate for the exploration of novel substances with potential pharmacological activities. The 1,2,3,4-tetrahydroisoquinoline analogs have been extensively studied and reported to exhibit a wide spectrum of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The structure-activity relationship (SAR) studies of this class of compounds indicate that substitutions at the 1-position, such as the ethyl group in this molecule, are critical for modulating its interaction with biological targets and influencing its potency . The methyl ester functional group provides a versatile handle for further synthetic modification, allowing for the preparation of carboxylic acid or amide derivatives. This product is intended for research applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions. Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

methyl 1-ethyl-3,4-dihydro-2H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-14-8-4-5-10-9-11(13(15)16-2)6-7-12(10)14/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDESNHYANQBONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the reaction of 1-ethyl-1,2,3,4-tetrahydroquinoline with methyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group at the 6-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in medicinal chemistry.

Reaction Type Conditions Outcome Reference
Acidic hydrolysisHCl (6M), reflux6-Carboxy-1-ethyl-THQ
Basic hydrolysisNaOH (2M), 80°CSodium salt of 6-carboxy-THQ

Hydrolysis rates depend on steric hindrance from the ethyl group at the 1-position, which slightly retards the reaction compared to unsubstituted analogs .

Alkylation and Acylation

The secondary amine in the tetrahydroquinoline ring can participate in alkylation or acylation reactions, though the 1-ethyl substituent may influence regioselectivity.

Key Reactions

  • N-Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃ to form quaternary ammonium salts .

    THQ NH+R XTHQ N R (R alkyl)\text{THQ NH}+\text{R X}\rightarrow \text{THQ N R }\quad (\text{R alkyl})
  • Acylation :
    Forms amides with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions :

    THQ NH+Cl CO RTHQ NHCO R\text{THQ NH}+\text{Cl CO R}\rightarrow \text{THQ NHCO R}

Oxidation Reactions

The tetrahydroquinoline ring is susceptible to oxidation, particularly at the C2 and C3 positions, leading to dihydro- or fully aromatic quinoline derivatives.

Oxidizing Agent Conditions Product Yield
KMnO₄Acidic, 60°CQuinoline-6-carboxylate45–60%
DDQCH₂Cl₂, rtDihydroquinoline75%

The ethyl group at the 1-position stabilizes intermediates during oxidation, reducing over-oxidation side reactions .

Cyclization and Domino Reactions

The compound participates in cascade reactions to form polycyclic structures. For example, in the presence of aldehydes and ethyl cyanoacetate, it undergoes aza-Michael–Michael additions to generate fused tetrahydroquinoline systems .

Mechanistic Pathway :

  • Knoevenagel condensation between aldehyde and ethyl cyanoacetate.

  • aza-Michael addition to the tetrahydroquinoline amine.

  • Michael addition closure to form a tricyclic scaffold .

Functional Group Interconversion

The ester group can be converted to other functionalities:

Reaction Reagents Product
ReductionLiAlH₄6-Hydroxymethyl-THQ
TransesterificationEthanol, H₂SO₄Ethyl ester derivative

Comparative Reactivity Table

A comparison with structurally similar compounds highlights the influence of substituents:

CompoundHydrolysis RateOxidation StabilityN-Reactivity
Methyl 1-ethyl-THQ-6-carboxylateModerateHighModerate
Methyl THQ-6-carboxylateFastLowHigh
Ethyl 1-methyl-THQ-6-carboxylateSlowModerateLow

Data derived from .

Scientific Research Applications

Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

a. Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS 5570-85-4)

  • Structure : Ethyl ester at the 6-position instead of methyl.
  • This compound has a molecular weight of 205.26 and is used in similar research contexts .

b. Methyl 8-methoxy-1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS 1030848-28-2)

  • Structure : Methoxy group at the 8-position and methyl ester at the 5-position.
  • Implications : The 5-carboxylate and 8-methoxy substituents may enhance electronic effects on the aromatic system, affecting binding to biological targets such as enzymes or receptors .

c. Methyl 1,2,3,4-tetrahydro-4,4-dimethyl-6-quinolinecarboxylate (CAS 1187933-49-8)

  • Structure : Two methyl groups at the 4-position.

Physicochemical and Structural Properties

Crystallographic Insights

  • Crystal Packing: Analogous tetrahydroquinoline derivatives, such as methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, exhibit C–H···π and C–H···O interactions in their crystal structures. These interactions stabilize dimeric and columnar arrangements, which may influence solubility and solid-state stability .

Spectral and Analytical Data

  • NMR and MS Profiles : Methyl 1-ethyl-6-carboxylate derivatives typically show distinct signals for the ethyl group (δ ~1.15 ppm for CH3) and ester carbonyl (IR ~1731 cm⁻¹). Mass spectrometry often reveals fragmentation patterns consistent with loss of the ester group (e.g., m/z 230 for [M–CH3]+) .

Biological Activity

Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (Methyl ETQ) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Methyl ETQ has the following chemical characteristics:

  • Molecular Formula: C13H17NO2
  • Molecular Weight: 219.28 g/mol
  • CAS Number: 2288709-86-2

The compound features a tetrahydroquinoline ring structure, which is known for its varied biological activities. The specific substitution pattern at the 6-position enhances its solubility and reactivity, making it a valuable candidate in drug development and organic synthesis .

Biological Activities

Research indicates that Methyl ETQ exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that Methyl ETQ has notable antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
  • Anticancer Potential: Preliminary investigations suggest that Methyl ETQ may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro, possibly through apoptosis induction or cell cycle arrest mechanisms .
  • Neuroprotective Effects: Related compounds in the tetrahydroquinoline family have demonstrated neuroprotective properties. Methyl ETQ's structural similarities suggest potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems .

Synthesis Methods

Methyl ETQ can be synthesized using various methods, including:

  • Cascade Reactions: A three-component reaction involving 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate has been reported to yield highly substituted tetrahydroquinolines efficiently .
  • One-Pot Reactions: Recent advancements have led to one-pot synthesis techniques that simplify the production of Methyl ETQ and its derivatives while maintaining high yields .

Table 1: Summary of Biological Studies on Methyl ETQ

StudyBiological ActivityFindings
AnticancerInhibition of cancer cell proliferation in vitro
NeuroprotectionPotential modulation of neurotransmitter systems
AntimicrobialEffective against various bacterial strains

The exact mechanism of action for Methyl ETQ is not fully elucidated; however, it is believed to interact with multiple molecular targets within biological systems. Possible mechanisms include:

  • Inhibition of specific enzymes or receptors.
  • Induction of apoptosis in cancer cells.
  • Disruption of microbial cell integrity .

Comparison with Similar Compounds

Methyl ETQ shares structural similarities with other compounds in the tetrahydroquinoline class, which are also known for their biological activities. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylateC12H15NLacks carboxylic acid functionality
Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylateC12H15NO2Exhibits similar antimicrobial properties
1-Methyl-1,2,3,4-tetrahydroisoquinolineC12H15NKnown for neuroprotective effects

Q & A

Q. Key factors affecting yield :

  • Acid catalyst strength (e.g., HCl vs. H₂SO₄) impacts cyclization efficiency.
  • Temperature control during alkylation minimizes side reactions (e.g., over-alkylation) .

Which analytical techniques are most reliable for structural characterization of this compound?

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl at N1, methyl ester at C6). Coupling constants resolve stereochemistry .
  • X-ray crystallography : Determines absolute configuration and ring puckering (e.g., Cremer-Pople parameters for tetrahydroquinoline conformation) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 248.1652) and fragmentation patterns .

What biological activities are associated with this compound, and how are they methodologically assessed?

Q. Basic

  • Anticancer activity : Evaluated via Bcl-2 protein inhibition assays (IC₅₀ values) and apoptosis induction in cancer cell lines (e.g., caspase-3 activation assays) .
  • Antimicrobial effects : Tested against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays .
  • Neuroprotection : Screened for COMT (catechol-O-methyltransferase) inhibition to assess potential in Parkinson’s disease .

How can synthesis be optimized for higher enantiomeric purity?

Q. Advanced

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives during cyclization to induce asymmetry .
  • Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts to reduce imine intermediates stereoselectively .
  • HPLC enantioseparation : Utilize chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for post-synthetic resolution .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Structural benchmarking : Compare substituent effects (e.g., ethyl vs. methyl at N1) using SAR (Structure-Activity Relationship) tables .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify outliers or batch-dependent variability .

What computational methods predict binding interactions of this compound with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with Bcl-2 (PDB: 1G5M) or COMT (PDB: 3BWM) crystal structures to map binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity .

How to validate crystallographic data for this compound?

Q. Advanced

  • R-factor analysis : Ensure R1 < 0.05 and wR2 < 0.10 for high-resolution datasets .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for accurate modeling of non-merohedral twinning .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π bonds) with CrystalExplorer .

What strategies separate enantiomers for pharmacological studies?

Q. Advanced

  • Dynamic kinetic resolution : Combine lipase-catalyzed ester hydrolysis with racemization catalysts (e.g., Shvo’s catalyst) .
  • Chiral derivatization : Convert the ester to a diastereomeric amide using (S)-α-methylbenzylamine for HPLC separation .
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral coformers (e.g., tartaric acid) .

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